Thionitrous acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

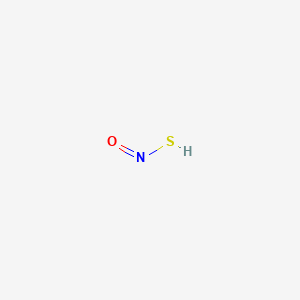

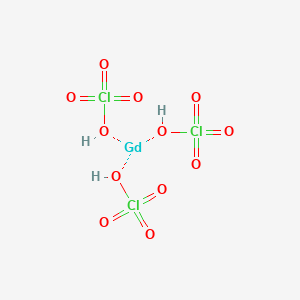

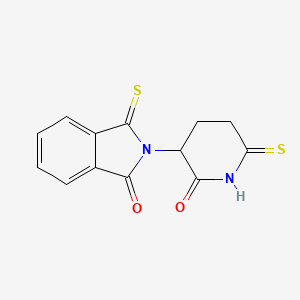

Thionitrous acid is a nitroso compound that is hydrogen sulfide in which one of the hydrogens is replaced by a nitroso group. It has a role as a signalling molecule. It is a nitroso compound, a hydracid and an inorganic molecular entity.

A group of organic sulfur-containing nitrites, alkyl thionitrites. S-Nitrosothiols include compounds such as S-NITROSO-N-ACETYLPENICILLAMINE and S-NITROSOGLUTATHIONE.

科学的研究の応用

Linking Biochemistries of NO and H2S

Thionitrous acid (HSNO) has been identified as a key intermediate in biological signaling pathways, linking the biochemistries of nitric oxide (NO) and hydrogen sulfide (H2S). This connection is crucial for understanding various physiological processes and signaling mechanisms. HSNO is spontaneously formed under certain conditions, linking NO and H2S biochemistries and potentially playing a significant role in vivo. The structural and reactivity investigations of HSNO help in understanding its physiological chemistry and propensity for S-N bond cleavage in biological systems (Nava et al., 2016).

Fluorescent Probes for HSNO Detection

The development of fluorescent probes for the detection of HSNO in biological systems has been a significant advancement. These probes, such as TAP-1, have shown high selectivity and sensitivity to HSNO in aqueous media and cells. This development provides a valuable tool for understanding the functions of HSNO in biology, highlighting its emerging role as a potential key intermediate in cellular redox regulation (Chen et al., 2019).

Interaction with Sulfhydryls and Cytotoxic Potential

Peroxynitrite anion (ONOO-) can react with sulfhydryls, leading to potential cytotoxic effects. This interaction is significant in biological systems where superoxide and nitric oxide generate peroxynitrite anion, which in turn reacts with thiol groups. This process may exert cytotoxic effects by oxidizing tissue sulfhydryls, with thionitrous acid being a less effective thiol-oxidizing agent than its anion (Radi et al., 1991).

Potential Biological Relevance of HSNO Isomers

Computational investigations have explored possible isomerization reactions of HSNO under physiological conditions. These studies suggest that the formation of HSNO in biological environments can lead to various derivative species with potentially biologically relevant activity. The exploration of HSNO isomers, such as HONS and SN(H)O, contributes to understanding the complex biochemistry of gasotransmitters like nitric oxide and hydrogen sulfide (Ivanova et al., 2014).

特性

CAS番号 |

29335-37-3 |

|---|---|

製品名 |

Thionitrous acid |

分子式 |

HNOS |

分子量 |

63.08 g/mol |

IUPAC名 |

thionitrous S-acid |

InChI |

InChI=1S/HNOS/c2-1-3/h(H,2,3) |

InChIキー |

ICRHORQIUXBEPA-UHFFFAOYSA-N |

SMILES |

N(=O)S |

正規SMILES |

N(=O)S |

その他のCAS番号 |

29335-37-3 |

同義語 |

S-Nitrosothiol S-Nitrosothiols |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(4-{[2-(4-Aminocyclohexyl)-9-ethyl-9H-purin-6-YL]amino}phenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B1248715.png)

![(2E,4E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohex-1-en-1-yl]-4,6-dimethyldeca-2,4-dienamide](/img/structure/B1248725.png)